molecular formula C27H32O14 B1676962 Naringin CAS No. 10236-47-2

Naringin

Cat. No.: B1676962
CAS No.: 10236-47-2
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-ZPHOTFPESA-N
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Description

Naringin is a flavanone glycoside predominantly found in citrus fruits, especially grapefruit. It is responsible for the characteristic bitter taste of grapefruit. This compound is composed of the flavanone naringenin and the disaccharide neohesperidose. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Naringin, a natural flavonoid, has been found to interact with numerous cell signaling molecules and modulate different cellular signaling pathways . It has been reported to target several proteins and enzymes such as Caspase-3 , cleaved Caspase-3 , Bax , VEGF , FAK , MMPs , EGFR , PI3K , NF-κB , mTOR , RAF , MEK , ERK1/2 , TP53 , Bax and Bak , Cyc c , BID , Caspase-8 , and TNF-α .

Mode of Action

This compound exhibits its effects by interacting with its targets and inducing changes in cellular processes. It has been reported to suppress cancer development in various body parts by acting as an effective alternative supplementary remedy . It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It also inhibits the invasion and metastasis of tumor cells by regulating invasion and migration-related factors and proteins such as MMP-2 and MMP-9 , Snail/Twist , N-cadherin/E-cadherin , and Vimentin , and thus regulates related miRNAs, thereby inhibiting the EMT process .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit various cancers via different mechanisms, including growth suppression of malignant cells, apoptosis induction and cell cycle arrest, and modulation of oxidative stress, inflammation, and angiogenesis, through the regulation of several cellular signaling cascades . It also plays a role in lipid metabolism, contributing to diabetes control by raising high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in rats, dogs, and humans . It has been found that this compound shows low dissolution rate, cell absorption, and bioavailability . These factors can significantly impact the compound’s bioavailability and its therapeutic effects. The pharmacokinetic parameters of this compound were calculated and a higher exposure of this compound was observed in aged rats .

Result of Action

The molecular and cellular effects of this compound’s action are extensive. It has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients . It also has the potential to become an innovative and safe anticancer drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially affect the effectiveness of this compound in treating various conditions.

Biochemical Analysis

Biochemical Properties

Naringin plays a crucial role in biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions involves the enzyme naringinase, which hydrolyzes this compound into rhamnose and prunin. Prunin is further hydrolyzed by D-glucosidase into glucose and naringenin . These interactions highlight this compound’s role in metabolic pathways and its potential to influence various biochemical processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, this compound influences the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can alter the pharmacokinetics of various drugs, highlighting the importance of understanding this compound’s molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to influence cellular function, with potential implications for its therapeutic use. These temporal effects underscore the need for careful consideration of this compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its conversion to naringenin by intestinal bacteria . This conversion is crucial for this compound’s bioavailability and therapeutic effects. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells can impact its activity and function, emphasizing the importance of understanding its transport and distribution dynamics.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding this compound’s subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naringin can be extracted from grapefruit peel waste through a process involving methanol extraction and crystallization in water with the addition of dichloromethane. This method is efficient and yields high amounts of this compound . The extraction process can be further optimized by using fresh grapefruit albedo and hot methanol extraction, which reduces processing time and solvent volume .

Industrial Production Methods

In the citrus juice industry, this compound is often extracted from the by-products of grapefruit processing. The extraction involves the use of solvents like methanol, followed by crystallization and purification steps. This method not only maximizes the use of grapefruit waste but also provides a valuable bioactive compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Naringin undergoes several chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMSGMNTNDNHN-ZPHOTFPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022478
Record name Naringin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naringin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

922.00 to 926.00 °C. @ 760.00 mm Hg
Record name Naringin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 40 °C
Record name Naringin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10236-47-2
Record name Naringin
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Record name Naringin
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Record name Naringin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16859
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Record name 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
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Record name Naringin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyloxy)-2,3-dihydro-4',5,7-trihydroxyflavone
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Record name NARINGIN
Source FDA Global Substance Registration System (GSRS)
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Record name Naringin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 °C
Record name Naringin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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